molecular formula C12H18N2O2 B1484285 3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097998-29-1

3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484285
CAS RN: 2097998-29-1
M. Wt: 222.28 g/mol
InChI Key: RLMVMUXIWADRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3CP6PTHP) is an organic compound that belongs to the class of pyrimidine-2,4-diones. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of other organic compounds. The synthesis of 3CP6PTHP involves the condensation of 3-cyclopropyl-6-pentan-3-yl-1,2,3,4-tetrahydropyrimidine-2,4-dione (3CP6PTHP) and its derivatives.

Scientific Research Applications

Chemical Synthesis and Characterization

3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in various synthetic and characterization studies, reflecting its importance in organic chemistry. The reaction of aldehydes and ammonium acetate with some acetonyl and phenacyl derivatives was corrected to include the formation of related tetrahydropyrimidines, highlighting the compound's utility in synthesizing complex organic molecules (O'callaghan & Mcmurry, 1993). Additionally, reactions of formaldehyde with methylene compounds have been explored, resulting in diverse condensation products and showcasing the compound's versatility in reactions with formaldehyde (Kennedy & Mcmurry, 1969).

Crystal Structure Analysis

The structural analysis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine has been performed, revealing the formation of hydrogen-bonded dimers in crystalline states. This study emphasizes the compound's role in the synthesis and structural elucidation of Schiff bases, contributing to our understanding of molecular interactions and crystal structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Synthesis of Pyrimidine Derivatives

Research on synthesizing 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones demonstrates the compound's application in generating novel pyrimidine derivatives. The study showcases how such compounds can undergo reactions with electrophiles, highlighting its potential in developing new chemical entities with possible pharmacological activities (Mekuskiene & Vainilavicius, 2006).

Investigation of Reaction Mechanisms

The scope and limitations of reactions involving 3-imino derivatives of pentane-2,4-diones with organophosphorus reagents have been explored, providing insights into the mechanistic aspects of these reactions. This research contributes to the broader knowledge of organic reaction mechanisms and the synthesis of compounds with potential applications in various fields (Boulos, Abdel-Malek, El-Sayed, & Moharam, 2012).

properties

IUPAC Name

3-cyclopropyl-6-pentan-3-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-8(4-2)10-7-11(15)14(9-5-6-9)12(16)13-10/h7-9H,3-6H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMVMUXIWADRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=O)N(C(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
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3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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